molecular formula C13H17NOS B7473334 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one

Katalognummer B7473334
Molekulargewicht: 235.35 g/mol
InChI-Schlüssel: JRVDTGPBQJWPQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one, also known as Diltiazem, is a benzothiazepine derivative that is widely used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a calcium channel blocker that inhibits the influx of calcium ions into the smooth muscle cells and cardiac cells, leading to vasodilation and decreased heart rate.

Wirkmechanismus

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one acts by inhibiting the influx of calcium ions into the smooth muscle cells and cardiac cells. It binds to the L-type calcium channels in the cell membrane and blocks the entry of calcium ions, which are necessary for muscle contraction. This leads to vasodilation of the arterial smooth muscle and decreased heart rate, resulting in a reduction in blood pressure and myocardial oxygen demand.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has several biochemical and physiological effects on the cardiovascular system. It reduces peripheral vascular resistance, increases coronary blood flow, and decreases myocardial oxygen demand. It also prolongs the refractory period of the cardiac cells, which prevents the occurrence of reentrant arrhythmias. 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has minimal negative inotropic effects, which means that it does not impair the contractility of the heart muscle.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one is a widely used calcium channel blocker in laboratory experiments due to its effectiveness in inhibiting calcium influx into cells. It has a relatively long half-life and is metabolized by the liver, making it suitable for chronic administration. However, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has some limitations in laboratory experiments, such as its low solubility in water and its potential to interfere with other calcium-dependent processes in cells.

Zukünftige Richtungen

There are several future directions for the research on 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one. One area of interest is the development of new formulations and delivery methods that can improve its pharmacokinetic properties and reduce its side effects. Another direction is the investigation of the potential of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one in the treatment of other diseases, such as Alzheimer's disease and cancer, which are associated with calcium dysregulation. Furthermore, the elucidation of the molecular mechanisms underlying the effects of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one on calcium channels and other cellular processes can provide insights into the development of new calcium channel blockers with improved specificity and efficacy.
Conclusion:
In conclusion, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one is a calcium channel blocker that has been widely used in the treatment of cardiovascular diseases. Its mechanism of action involves the inhibition of calcium influx into cells, leading to vasodilation and decreased heart rate. 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has several biochemical and physiological effects on the cardiovascular system, and it has been extensively studied for its therapeutic potential. Despite its limitations, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one remains a valuable tool in laboratory experiments, and there are several future directions for its research.

Synthesemethoden

The synthesis of 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one involves the reaction of 2,3-dichlorobenzonitrile with 2-aminothiophenol in the presence of potassium carbonate and dimethylformamide to yield 3,4-dihydro-2H-1,5-benzothiazepin-5-amine. This intermediate is then acylated with 2-methylpropionyl chloride in the presence of triethylamine and dichloromethane to obtain 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one. The overall yield of this synthesis method is around 50%.

Wissenschaftliche Forschungsanwendungen

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has been extensively studied for its therapeutic potential in various cardiovascular diseases. It has been shown to reduce blood pressure, decrease myocardial oxygen demand, and improve exercise tolerance in patients with hypertension and angina pectoris. It is also effective in the treatment of supraventricular tachycardia and atrial fibrillation. In addition, 1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one has been investigated for its role in the prevention of restenosis after angioplasty and stent implantation.

Eigenschaften

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10(2)13(15)14-8-5-9-16-12-7-4-3-6-11(12)14/h3-4,6-7,10H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVDTGPBQJWPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCSC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-methylpropan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.